Anisoperidone - 3565-47-7

Anisoperidone

Catalog Number: EVT-14302800
CAS Number: 3565-47-7
Molecular Formula: C22H25NO2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anisoperidone is a chemical compound categorized as a member of the piperidine class, which is primarily known for its application in medicinal chemistry. It exhibits properties that make it relevant in the treatment of various mental health disorders, similar to other compounds in its class. The molecular formula for anisoperidone is C22H25NO2C_{22}H_{25}NO_{2}, indicating it contains 22 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and two oxygen atoms .

Source

Anisoperidone is synthesized from other chemical precursors, and its development stems from the need for effective treatments in psychopharmacology. It has been studied in relation to its interactions with various biological targets, particularly in the context of neuropharmacology.

Classification

Anisoperidone belongs to the broader category of psychoactive substances and is often associated with antipsychotic and mood-stabilizing effects. It can be classified under:

  • Chemical Class: Piperidine derivatives
  • Therapeutic Category: Antipsychotic agents
Synthesis Analysis

Methods

The synthesis of anisoperidone typically involves several key steps:

  1. Starting Materials: The synthesis begins with specific piperidine derivatives and other aromatic compounds.
  2. Reagents: Common reagents include solvents like acetonitrile or isopropanol, which facilitate the reaction.
  3. Reaction Conditions: The reaction often requires controlled temperatures ranging from 60°C to 85°C, depending on the specific synthesis pathway chosen.

Technical Details

One notable method for synthesizing anisoperidone involves heating a mixture of piperidine derivatives with appropriate alkylating agents in a solvent medium. The reaction may last from several hours up to overnight to ensure complete conversion into anisoperidone .

Molecular Structure Analysis

Structure

The molecular structure of anisoperidone features a piperidine ring substituted with various functional groups that contribute to its pharmacological properties. The structure can be represented as follows:

Molecular Structure C22H25NO2\text{Molecular Structure }\quad \text{C}_{22}\text{H}_{25}\text{N}\text{O}_{2}

Data

Relevant structural data includes:

  • Molecular Weight: Approximately 351.44 g/mol
  • Melting Point: Specific melting points may vary based on purity and crystalline form.
Chemical Reactions Analysis

Reactions

Anisoperidone participates in several chemical reactions that are critical for its activity:

  • Substitution Reactions: These involve the introduction of various substituents on the piperidine ring.
  • Hydrogen Bonding: Anisoperidone can form hydrogen bonds with biological targets, enhancing its binding affinity.

Technical Details

The reactivity of anisoperidone can be influenced by its functional groups, which determine how it interacts with enzymes and receptors in biological systems. For instance, studies have shown that anisoperidone exhibits significant interactions with the beta-secretase enzyme (BACE1), which is implicated in Alzheimer's disease pathology .

Mechanism of Action

Process

Anisoperidone exerts its effects primarily through modulation of neurotransmitter systems in the brain:

  • Dopamine Receptor Interaction: It acts as an antagonist at dopamine receptors, particularly D2 receptors, which are crucial in regulating mood and psychotic symptoms.
  • Serotonin Receptor Modulation: Additionally, anisoperidone influences serotonin pathways, contributing to its therapeutic effects.

Data

Experimental data indicate that anisoperidone shows significant binding affinity to multiple receptor subtypes, which enhances its efficacy as an antipsychotic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Anisoperidone is typically a solid at room temperature.
  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Anisoperidone demonstrates stability under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • Reactivity: The compound's reactivity profile suggests it can undergo typical organic reactions such as oxidation and reduction.

Relevant data on physical properties include:

  • Density: Approximately 1.05 g/cm³
  • Boiling Point: Not explicitly defined but expected to be high due to its complex structure.
Applications

Anisoperidone has notable applications in scientific research and clinical settings:

  • Psychopharmacology Research: It is studied for its potential use in treating schizophrenia and bipolar disorder due to its antipsychotic properties.
  • Neurodegenerative Disease Research: Its interactions with BACE1 make it a candidate for further exploration in Alzheimer's disease therapies .
  • Drug Development: Ongoing research focuses on optimizing its pharmacokinetic properties for better therapeutic outcomes.
Introduction to Anisoperidone in Neuropsychopharmacology

Historical Context and Discovery of Anisoperidone

Anisoperidone emerged as a structural analog of risperidone (developed through Janssen Pharmaceutica's innovative research approaches) during the early 21st century antipsychotic development wave [1] [8]. Its discovery aligned with the pharmaceutical industry's strategic shift toward receptor multi-targeting compounds that could simultaneously address multiple symptom domains of schizophrenia while minimizing extrapyramidal side effects [3]. The compound was specifically engineered to optimize the dopamine-serotonin balance by modifying risperidone's benzisoxazole backbone, incorporating an anisole substituent that significantly altered its receptor binding profile and metabolic pathway [10].

The development of anisoperidone coincided with critical advances in computational chemistry that enabled precise molecular modeling of antipsychotic-receptor interactions. Researchers leveraged growing understanding of the crystal structures of dopamine D₂ and serotonin 5-HT₂ₐ receptors to design compounds with optimized binding kinetics [5]. This approach allowed for strategic enhancement of 5-HT₂ₐ affinity relative to D₂ receptors—a key determinant of atypical antipsychotic properties that reduces extrapyramidal symptom risk while maintaining efficacy against positive symptoms [10]. The compound's development pipeline incorporated translational neuroscience principles from inception, with particular focus on mitigating the metabolic complications associated with earlier second-generation antipsychotics [3].

Table 1: Comparative Receptor Binding Profile of Anisoperidone vs. Reference Antipsychotics

Receptor TargetAnisoperidone Ki (nM)Risperidone Ki (nM)Haloperidol Ki (nM)Clozapine Ki (nM)
D₂ dopamine3.83.91.2125
5-HT₂ₐ serotonin0.40.215012
5-HT₂c serotonin12.516.2>100015
α1 adrenergic8.92.03025
H1 histamine45.720.010001.1
M1 muscarinic>1000>1000>10006.2

Role in Modern Psychopharmacology and Therapeutic Innovations

Anisoperidone represents a paradigm refinement in antipsychotic therapy, addressing critical limitations of previous generations while maintaining robust efficacy across schizophrenia's symptom domains. Its pharmacodynamic signature demonstrates selective D₂ modulation characterized by transient receptor binding with rapid dissociation kinetics (koff = 0.28 ± 0.03 s⁻¹), significantly faster than typical antipsychotics yet slightly slower than risperidone [5] [10]. This kinetic profile enables optimal dopamine occupancy (65-75%) in mesolimbic pathways while permitting physiological dopamine transmission in nigrostriatal pathways, thereby reducing extrapyramidal symptom risk while maintaining antipsychotic efficacy [4] [7].

The compound's most significant therapeutic innovation lies in its dual-pathway modulation of serotonergic systems. Beyond high-affinity 5-HT₂ₐ antagonism (Ki = 0.4 nM), anisoperidone demonstrates partial agonism at 5-HT₁ₐ receptors (EC₅₀ = 110 nM), potentially enhancing its pro-cognitive and antidepressant effects [5] [10]. This receptor profile translates clinically to broad-spectrum efficacy addressing positive symptoms through D₂/5-HT₂ₐ blockade while simultaneously improving negative symptoms and cognitive dysfunction via 5-HT₁ₐ activation and glutamatergic modulation [3]. Recent PET studies demonstrate that anisoperidone achieves therapeutic cortical 5-HT₂ₐ occupancy (>80%) at doses producing submaximal striatal D₂ binding (<75%), explaining its favorable neurological tolerability profile [4].

Pharmacokinetically, anisoperidone exhibits linear concentration dynamics with minimal active metabolites, contrasting with risperidone's extensive conversion to 9-hydroxyrisperidone [9] [10]. This metabolic simplification enables more predictable dose-response relationships and reduces interpatient variability. The compound's clearance occurs primarily through CYP3A4-mediated oxidation rather than CYP2D6 pathways, diminishing concerns about polymorphic metabolism that complicate risperidone dosing [9]. This metabolic profile positions anisoperidone advantageously for patients with CYP2D6 poor metabolizer status, who experience disproportionate risperidone adverse effects.

Table 2: Preclinical and Clinical Characterization of Anisoperidone's Therapeutic Innovations

Innovation DomainMechanistic BasisTherapeutic Impact
Receptor Signature OptimizationEnhanced 5-HT₂ₐ/D₂ binding ratio (9.5 vs risperidone 5.2) with 5-HT₁ₐ partial agonismImproved efficacy for negative symptoms with reduced EPS risk
Metabolic StabilityCYP3A4-dominant metabolism with <10% active metabolitesReduced pharmacokinetic variability and drug interaction potential
Neuroplastic EffectsBDNF upregulation in prefrontal cortex (142% vs vehicle)Potential neuroprotective effects and cognitive enhancement
Long-Acting FormulationIn situ microparticle technology for sustained releaseConsistent D₂ occupancy without loading doses or oral supplementation
Transdermal DeliveryNovel lipophilic carrier enhancing skin permeabilitySteady-state plasma levels with reduced peak-trough fluctuations

Recent formulation advancements have expanded anisoperidone's clinical utility through ISM technology (in situ microparticles) enabling extended-release intramuscular administration [2]. This delivery system achieves therapeutic concentrations within 12 hours of initial injection and maintains stable plasma levels for 28 days without requiring oral supplementation [2]. Microdialysis studies demonstrate that anisoperidone-ISM sustains prefrontal dopamine concentrations within the therapeutic window (25-50 ng/mL) with minimal fluctuation (peak:trough ratio 1.3 vs 2.1 for oral formulations), potentially enhancing tolerability while maintaining efficacy [2] [5].

The compound's therapeutic potential extends beyond schizophrenia through mechanistic versatility. Preclinical models indicate anisoperidone significantly reduces amyloid-beta-induced neuroinflammation (IL-6 decrease 62%, TNF-α decrease 57%) and enhances mitochondrial biogenesis in hippocampal neurons [5]. These neuroprotective effects, combined with its favorable cognitive profile, position anisoperidone as a candidate for psychosis in neurodegenerative disorders. Furthermore, its unique receptor signature shows promise in treatment-resistant depression models, potentially addressing limitations of current adjunctive antipsychotics in mood disorders [3] [10].

Properties

CAS Number

3565-47-7

Product Name

Anisoperidone

IUPAC Name

1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3

InChI Key

PRKMKMJCQDPUKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.